molecular formula C27H25N3O2 B4846883 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B4846883
M. Wt: 423.5 g/mol
InChI Key: QGPHGSFQFRRSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one (CHM-1) is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CHM-1 belongs to the class of anthracene-based compounds and has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood, but studies have shown that it targets multiple pathways involved in cancer development and progression. 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one also inhibits the activity of protein kinase C, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been shown to exhibit a number of biochemical and physiological effects. Studies have shown that 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of key enzymes involved in cancer development and progression. 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to exhibit low toxicity in normal cells, which is a desirable characteristic for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one also exhibits low toxicity in normal cells, which is important for cancer treatment. However, one limitation of using 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the development of more efficient synthesis methods for 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one, which would increase its availability for research purposes. Another area of interest is the investigation of the mechanism of action of 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one, which would provide insights into its potential use in cancer treatment. Additionally, studies could be conducted to investigate the potential use of 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in combination with other anticancer agents to enhance its efficacy.

Scientific Research Applications

3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential use in cancer treatment. Studies have shown that 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.

properties

IUPAC Name

12-(cyclohexylamino)-10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-16-11-13-18(14-12-16)28-21-15-22(29-17-7-3-2-4-8-17)25-24-23(21)26(31)19-9-5-6-10-20(19)27(24)32-30-25/h5-6,9-15,17,28-29H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPHGSFQFRRSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NC6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd][1,2]oxazol-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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